Deoxyuridine triphosphate

描述

脱氧尿苷-5'-三磷酸是一种嘧啶核苷酸,在核苷酸代谢中起着至关重要的作用。它是胸腺嘧啶核苷酸合成的前体,而胸腺嘧啶核苷酸对于DNA复制和修复至关重要。 该化合物在涉及DNA合成和修复的细胞过程中尤为重要,使其成为正常细胞功能和各种研究应用中的重要组成部分 .

准备方法

合成路线和反应条件: 脱氧尿苷-5'-三磷酸可以通过脱氧尿苷和三磷酸供体参与的酶促反应合成。 一种常见的方法涉及使用脱氧尿苷激酶磷酸化脱氧尿苷,然后进行进一步的磷酸化步骤以产生三磷酸形式 .

工业生产方法: 在工业环境中,脱氧尿苷-5'-三磷酸的生产通常涉及重组DNA技术。 例如,大肠杆菌可以进行基因工程改造,以过量生产脱氧尿苷-5'-三磷酸核苷酸水解酶,然后可以将其纯化并用于催化脱氧尿苷-5'-三磷酸的生产 .

化学反应分析

Hydrolysis by dUTP Pyrophosphatase (dUTPase)

dUTP is hydrolyzed to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi) by the enzyme dUTPase. This reaction prevents uracil misincorporation into DNA and regulates dUTP pools .

| Parameter | Value | Reference |

|---|---|---|

| Enzymatic product | dUMP + PPi | |

| Catalytic efficiency (kcat/Km) | ~1.2 × 10⁶ M⁻¹s⁻¹ (human) | |

| Inhibition by mercury (II) | 85% at 50 µM (KB cells) |

This reaction is magnesium-independent in certain cancer cells, highlighting metabolic adaptations . Loss of dUTPase activity correlates with increased dUTP accumulation and DNA damage .

Incorporation into DNA by Polymerases

Despite its similarity to dTTP, dUTP is incorporated into DNA during replication or repair, forming U:A pairs. DNA polymerases exhibit varying selectivity:

Incorporation efficiency increases under conditions of dUTP pool expansion (e.g., thymidylate synthase inhibition) . Misincorporated uracil is excised by uracil-DNA glycosylase (UDG), creating abasic sites and strand breaks .

Enzymatic Repair and DNA Damage

Uracil excision repair involves two key steps:

- Glycosidic bond cleavage : UDG removes uracil, forming an abasic site .

- AP endonuclease activity : Endonuclease VIII cleaves the DNA backbone, generating a single-strand break .

Inhibition of thymidylate synthase amplifies dUTP pools, leading to a 3-fold increase in DNA strand breaks .

Interactions with Environmental Toxins

Mercury (II) disrupts dUTP metabolism:

- dUTPase inhibition : 85% reduction at 50 µM .

- DNA polymerase α inhibition : 75% reduction, exacerbating uracil misincorporation .

| Toxin | Target Enzyme | Effect |

|---|---|---|

| Mercuric acetate | dUTPase | Increased dUTP pools |

| DNA Pol α | Reduced repair fidelity |

Biological Implications in Disease

科学研究应用

Role in DNA Synthesis and Repair

dUTP is an essential substrate for DNA synthesis. It serves as a precursor for deoxythymidine triphosphate (dTTP), which is critical for DNA replication. The enzyme deoxyuridine triphosphate nucleotidohydrolase (dUTPase) catalyzes the hydrolysis of dUTP to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi), maintaining the balance of nucleotide pools necessary for DNA integrity . Imbalances in these pools can lead to genomic instability, contributing to various diseases, including cancer .

Applications in Gene Therapy

dUTP has gained attention in gene therapy applications due to its ability to enhance transgene expression. For instance, using dUTP in place of dTTP in PCR protocols can prevent carryover contamination from previous amplifications. This method allows for the generation of uracil-containing PCR products that can be selectively excised using uracil-N-glycosylase (UNG), thereby reducing false positives in genetic analyses . Additionally, dUTP's incorporation into RNA constructs has been shown to improve stability and resistance to degradation, making it valuable in the design of siRNAs and aptamers .

Cancer Research

In cancer research, targeting dUTPase has emerged as a promising strategy. The enzyme is often upregulated in tumor cells, providing a survival advantage by maintaining high levels of dTTP required for rapid cell proliferation . Inhibitors of dUTPase are being explored as potential anti-cancer agents. For example, studies have demonstrated that small molecules inhibiting dUTPase can induce apoptosis in cancer cells by disrupting their nucleotide metabolism .

Infectious Disease Applications

Recent findings highlight the potential of targeting dUTPase in combating infectious diseases such as tuberculosis (TB). The enzyme from Mycobacterium tuberculosis has been identified as a critical player in thymidylate biosynthesis, making it an attractive target for drug development. Compounds that inhibit Mt-dUTPase have shown promise in vitro, indicating their potential use as anti-TB therapies . This approach is particularly relevant given the rise of drug-resistant TB strains.

Case Studies and Research Findings

Several studies illustrate the diverse applications of dUTP:

- Anti-Tuberculosis Research : A novel compound F0414 was identified as an inhibitor of Mt-dUTPase with an IC50 value indicating significant activity against TB bacteria .

- Cancer Cell Studies : Research has shown that inhibiting dUTPase reduces tumor cell viability by disrupting nucleotide balance, suggesting its potential as a therapeutic target in oncology .

- Gene Delivery Systems : The use of lentiviral vectors enhanced with dUTP has improved gene transduction efficiency in various cell types, demonstrating its utility in gene therapy applications .

作用机制

脱氧尿苷-5'-三磷酸主要通过其在核苷酸代谢中的作用发挥作用。它被脱氧尿苷-5'-三磷酸核苷酸水解酶水解产生脱氧尿苷一磷酸,然后用于合成胸腺嘧啶核苷酸。 此过程对于在复制和修复期间维持DNA完整性至关重要 .

类似化合物:

脱氧胞嘧啶-5'-三磷酸: 另一种参与DNA合成的嘧啶核苷酸。

胸腺嘧啶-5'-三磷酸: 作为构建块直接参与DNA合成。

脱氧腺苷-5'-三磷酸: 一种嘌呤核苷酸,在DNA合成中起着类似的作用。

独特性: 脱氧尿苷-5'-三磷酸在其作为胸腺嘧啶核苷酸前体的作用中是独特的。 与其他核苷酸不同,它专门参与防止尿嘧啶错误掺入DNA的途径,从而维持DNA完整性 .

相似化合物的比较

Deoxycytidine-5’-Triphosphate: Another pyrimidine nucleotide involved in DNA synthesis.

Thymidine-5’-Triphosphate: Directly involved in DNA synthesis as a building block.

Deoxyadenosine-5’-Triphosphate: A purine nucleotide that plays a similar role in DNA synthesis.

Uniqueness: Deoxyuridine-5’-Triphosphate is unique in its role as a precursor to thymidine nucleotides. Unlike other nucleotides, it is specifically involved in the pathway that prevents the misincorporation of uracil into DNA, thereby maintaining DNA integrity .

生物活性

Deoxyuridine triphosphate (dUTP) is a nucleotide that plays a crucial role in DNA synthesis and cellular metabolism. Its biological activity is primarily associated with its involvement in the synthesis of DNA, regulation of nucleotide pools, and its implications in various pathological conditions. This article examines the biological activity of dUTP, supported by research findings, case studies, and data tables.

1. Role in DNA Synthesis

dUTP is a substrate for DNA polymerases during DNA replication. It is converted to deoxythymidine triphosphate (dTTP) through the action of thymidylate synthase (TS), which catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. This process is essential for maintaining the integrity of DNA synthesis:

- Conversion Pathway :

- dUTP → dUMP → dTMP → dTTP

The enzyme dUTPase hydrolyzes dUTP to prevent its incorporation into DNA, thereby reducing the risk of uracil misincorporation, which can lead to mutations and genomic instability .

2. Enzymatic Regulation

The regulation of dUTP levels within cells is critical for maintaining the balance between dUTP and dTTP. High levels of dUTP can lead to misincorporation of uracil into DNA, which is detrimental to cell viability:

- dUTPase Function :

- Hydrolyzes dUTP to dUMP and inorganic pyrophosphate (PPi).

- Maintains low intracellular concentrations of dUTP.

Research indicates that mutations in the dUTPase enzyme can significantly impair its activity, leading to increased levels of dUTP and subsequent cellular damage .

3. Implications in Cancer Research

The accumulation of dUTP has been linked to cancer cell proliferation and resistance to therapies. Inhibition of TS can lead to an increase in dUTP levels, resulting in uracil misincorporation into DNA:

- Case Study Findings :

These findings suggest that targeting the regulation of dUTP levels could be a potential therapeutic strategy in cancer treatment.

4. Structural Insights

Recent studies have provided insights into the structural dynamics of human dUTPase using NMR spectroscopy. Understanding the structural basis for its enzymatic function can aid in drug design:

- Key Structural Features :

5. Clinical Relevance

The role of dUTP in viral infections has also been explored. For instance, elevated antibodies against viral dUTPases have been observed in patients with chronic fatigue syndrome (CFS), suggesting a potential link between viral replication and metabolic dysregulation involving dUTP:

- Clinical Observations :

This highlights the importance of understanding dUTP's biological activity not only in cancer but also in viral pathogenesis.

6. Data Summary Table

| Parameter | Findings |

|---|---|

| Role in DNA Synthesis | Substrate for DNA polymerases; converted via TS |

| Enzymatic Regulation | Hydrolyzed by dUTPase; prevents uracil misincorporation |

| Cancer Cell Studies | Elevated dUTP linked to loss of viability post-TS inhibition |

| Structural Insights | Key motifs critical for function; mutations impair activity |

| Clinical Relevance | Elevated antibodies against viral dUTPases in CFS patients |

属性

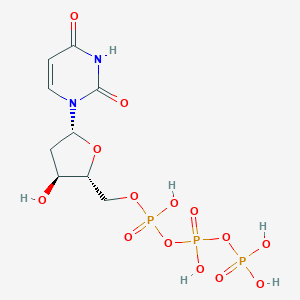

IUPAC Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYMLUZIRLXAA-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908053 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1173-82-6, 91918-34-2, 102814-08-4 | |

| Record name | Deoxyuridine triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methoxydeoxycytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyuracil 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。